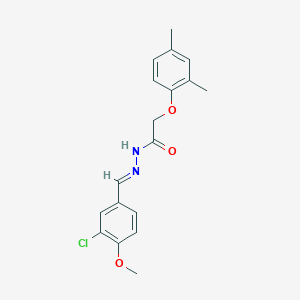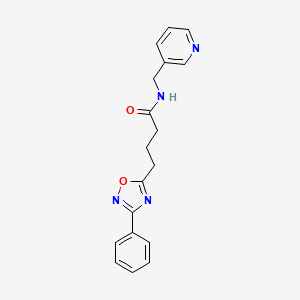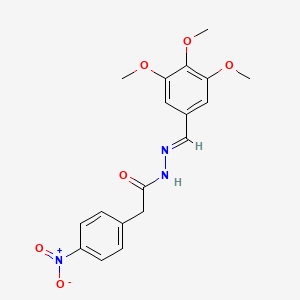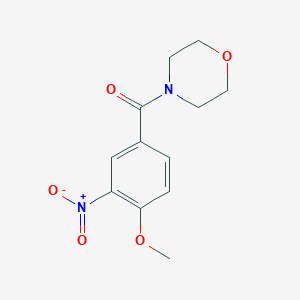
N'-(3-chloro-4-methoxybenzylidene)-2-(2,4-dimethylphenoxy)acetohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N'-(3-chloro-4-methoxybenzylidene)-2-(2,4-dimethylphenoxy)acetohydrazide belongs to a class of compounds known for their chemical diversity and potential biological activities. The molecule's structure, featuring a benzylideneacetohydrazide core, is a focal point for synthesizing novel heterocyclic compounds that exhibit a wide range of chemical reactions and properties.
Synthesis Analysis
The synthesis of related compounds often involves starting from specific acetohydrazide precursors, followed by reactions that introduce various functional groups or heterocyclic systems. For example, Bekircan et al. (2015) detailed the synthesis of novel compounds derived from a specific acetohydrazide, using reactions that led to the formation of triazole-thiones and oxadiazole-thiones, which were then further modified to produce Mannich bases with demonstrated biological activities (Bekircan, Ülker, & Menteşe, 2015).
Molecular Structure Analysis
The molecular structure of similar compounds is often characterized using techniques like NMR, IR, mass spectrometry, and X-ray crystallography. Jia-ming (2009) synthesized a Schiff base and determined its structure, highlighting the utility of these techniques in elucidating complex molecular architectures (Li Jia-ming, 2009).
Chemical Reactions and Properties
Chemical reactions involving acetohydrazide derivatives can lead to a variety of structural motifs, indicating a rich chemistry that includes cyclization, aminomethylation, and Schiff base formation. These reactions are crucial for the synthesis of compounds with potential inhibitory activities against enzymes like lipase and α-glucosidase, as shown in the work by Bekircan et al. (2015).
Physical Properties Analysis
The physical properties, such as solubility, melting points, and crystal structures, play a significant role in the application and study of these compounds. Crystal structure analysis, in particular, provides insights into the molecular conformation and intermolecular interactions, as discussed by Yang (2011) in the study of hydrazone compounds (Desuo Yang, 2011).
Wissenschaftliche Forschungsanwendungen
Synthesis and Biochemical Applications A study on the synthesis of novel heterocyclic compounds derived from 2-[3-(4-chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazol-4-yl]acetohydrazide showed significant anti-lipase and anti-α-glucosidase activities. These compounds hold promise for the development of therapeutic agents against diseases associated with lipase and α-glucosidase enzymes (Bekircan, Ülker, & Menteşe, 2015).
Molecular Docking and Spectroscopic Studies Research on the synthesis, characterization, and investigation of nonlinear optical parameters of hydrazones, including compounds similar to N'-(3-chloro-4-methoxybenzylidene)-2-(2,4-dimethylphenoxy)acetohydrazide, demonstrated potential applications in optical devices due to their significant optical limiting behavior. These findings suggest their utility in developing optical switches and limiters (Naseema et al., 2010).
Antibacterial and Enzyme Inhibition Studies A study on the antibacterial and enzyme inhibition properties of N'-Substituted Benzylidene-2-(2, 4- Dimethylphenoxy) Acetatohydrazides revealed that these compounds exhibit significant antibacterial and anti-enzymatic activities. The research highlights the potential of these compounds in developing new antibacterial agents (Aziz‐ur‐Rehman et al., 2014).
Corrosion Inhibition Research focused on the adsorption behavior and inhibition mechanism of mild steel in hydrochloric acid by a novel thiadiazole derivative, including similar compounds, indicates their effectiveness as corrosion inhibitors. This study suggests the applicability of these compounds in protecting metals from corrosion, which is crucial for industrial applications (Cong et al., 2015).
Antimicrobial Activity Studies on oxidovanadium(V) and dioxidomolybdenum(VI) complexes derived from hydrazone ligands similar to N'-(3-chloro-4-methoxybenzylidene)-2-(2,4-dimethylphenoxy)acetohydrazide demonstrated good antimicrobial activity. These findings underline the potential of these complexes in the development of new antimicrobial agents (Sang et al., 2020).
Eigenschaften
IUPAC Name |
N-[(E)-(3-chloro-4-methoxyphenyl)methylideneamino]-2-(2,4-dimethylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O3/c1-12-4-6-16(13(2)8-12)24-11-18(22)21-20-10-14-5-7-17(23-3)15(19)9-14/h4-10H,11H2,1-3H3,(H,21,22)/b20-10+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPBNRBGDWLINNE-KEBDBYFISA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC(=O)NN=CC2=CC(=C(C=C2)OC)Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)OCC(=O)N/N=C/C2=CC(=C(C=C2)OC)Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-(3-chloro-4-methoxybenzylidene)-2-(2,4-dimethylphenoxy)acetohydrazide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-methyl-N-{2-[(2-methyl-8-quinolinyl)oxy]ethyl}imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5538649.png)
![N'-[4-(dimethylamino)benzylidene]-2-(2-pyridinylthio)acetohydrazide](/img/structure/B5538654.png)

![4-chloro-N-{[(3-methylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5538665.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-cyclopentylacetamide](/img/structure/B5538671.png)
![2-[(4-allyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]-N-1,3-thiazol-2-ylpropanamide](/img/structure/B5538674.png)


![N-[cyclopropyl(6-methyl-2-pyridinyl)methyl]-8-fluoro-2-quinolinecarboxamide](/img/structure/B5538703.png)

![2-[6-(hydroxymethyl)-1,4-oxazepan-4-yl]-N-[2-(2-methoxyphenyl)ethyl]acetamide](/img/structure/B5538712.png)
![N-[4-(2,6-dimethyl-4-oxo-5-phenyl-1(4H)-pyrimidinyl)phenyl]acetamide](/img/structure/B5538713.png)

![4-benzyl-N-[(9-ethyl-9H-carbazol-3-yl)methylene]-1-piperazinamine](/img/structure/B5538731.png)